molecular formula C21H14O7 B1595567 3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one) CAS No. 64267-17-0

3,3'-Carbonylbis(7-methoxy-2H-chromen-2-one)

Cat. No.: B1595567
CAS No.: 64267-17-0
M. Wt: 378.3 g/mol
InChI Key: KCURVNYQRJVWPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Carbonylbis(7-methoxy-2H-chromen-2-one) typically involves the reaction of 7-methoxy-2H-chromen-2-one with a carbonylating agent. One common method is the use of phosgene or its derivatives under controlled conditions to introduce the carbonyl group between two 7-methoxy-2H-chromen-2-one units .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3’-Carbonylbis(7-methoxy-2H-chromen-2-one) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

3,3’-Carbonylbis(7-methoxy-2H-chromen-2-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Carbonylbis(7-methoxy-2H-chromen-2-one) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Carbonylbis(7-methoxy-2H-chromen-2-one) is unique due to its specific methoxy substituents, which influence its chemical reactivity and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-methoxy-3-(7-methoxy-2-oxochromene-3-carbonyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O7/c1-25-13-5-3-11-7-15(20(23)27-17(11)9-13)19(22)16-8-12-4-6-14(26-2)10-18(12)28-21(16)24/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCURVNYQRJVWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321662
Record name 3,3'-Carbonylbis(7-methoxy-2H-1-benzopyran-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64267-17-0
Record name NSC379524
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Carbonylbis(7-methoxy-2H-1-benzopyran-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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